Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-
Description
Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- (CAS: Not explicitly provided in evidence) is a partially hydrogenated benzothiophene derivative featuring a nitrile group at the 4-position. These compounds are synthesized via nucleophilic substitution, condensation, or cyclization reactions, often using 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a precursor . Applications span pharmaceuticals (e.g., kinase inhibitors and antimicrobial agents) and materials science (e.g., ligand-functionalized nanoparticles) .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCDWMKOBOPLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455332 | |
| Record name | Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134982-97-1 | |
| Record name | Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives typically involves the construction of the bicyclic thiophene ring system via cyclization reactions starting from cyclohexanone derivatives and cyano-containing reagents. A key approach includes the reaction of cyclohexanone or substituted cyclohexanones with alkyl cyanoacetates to form cyclohexylidene cyanoacetic acid esters, which then undergo sulfur-mediated cyclization to yield the tetrahydrobenzo[b]thiophene core (Scheme 1).
The cyclization is carried out by reacting the cyanoacetic acid ester intermediate with equimolar amounts of elemental sulfur at moderate temperatures (40–80°C), facilitating ring closure and sulfur incorporation into the thiophene ring.
Subsequent modifications on the thiophene ring, such as amino or carboxyl group transformations, are achieved via standard esterification or amide bond formation protocols, allowing for structural diversification.
Specific Synthetic Examples
Synthesis from 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
A well-documented route involves the reaction of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with various active carbonyl compounds such as ethyl chloroformate, chloroacetyl chloride, thiophene-2-carbonyl chloride, and 4-chlorobenzoyl chloride. This leads to a series of functionalized derivatives including carbamates, chloroacetamides, and amides under controlled reaction conditions (Scheme 2).
The amino group at position 2 is reactive toward acyl chlorides, enabling the formation of amide and carbamate linkages.
Further nucleophilic substitution reactions with secondary amines (e.g., morpholine, 1-(pyridin-2-yl)piperazine) on chloroacetamide derivatives yield novel morpholino and piprazino-substituted thiophene derivatives.
Cyclization and Pyrimidine Derivative Formation
The intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo cyclization with reagents such as succinic anhydride and dimethylformamide dimethyl acetal (DMF-DMA) to produce thieno-pyrroldindione and dimethylformamidine derivatives, respectively.
Reaction with malononitrile, ethyl cyanoacetate, or ethyl acetoacetate leads to the formation of diaminodihydropyrimidine and oxodihydropyrimidine derivatives, expanding the heterocyclic framework.
Cyclization in the presence of piperidine catalyzes the formation of hexa-hydrobenzothieno[2,3-d]pyrimidine-2-thiol derivatives, demonstrating the versatility of this scaffold for heterocyclic synthesis.
Reaction Conditions and Optimization
Temperature and Solvent Effects
The sulfur-mediated cyclization step is optimized at 40–80°C to ensure efficient ring closure without decomposition.
Reactions involving acyl chlorides and amines are typically performed in aprotic solvents such as dichloromethane or chloroform, with temperature control to moderate the rate and selectivity.
Catalysis and Combinatorial Approaches
Piperidine acts as a base catalyst in cyclization reactions, facilitating elimination steps and ring formation.
Combinatorial chemistry techniques, including solid-phase synthesis, have been reported for rapid generation of benzo[b]thiophene derivatives, allowing for structural diversity and high-throughput screening.
Analytical Characterization and Data Tables
Spectroscopic Data
Research Discoveries and Applications
The synthetic methodologies outlined have been applied to generate libraries of benzo[b]thiophene derivatives with promising biological activities, including anticancer and antimicrobial properties.
Molecular docking and biological evaluation studies demonstrate that functionalized tetrahydrobenzo[b]thiophene derivatives can act as modulators of nuclear receptors and exhibit cytotoxicity against various cancer cell lines.
The ability to modify amino and carboxyl residues on the thiophene ring allows fine-tuning of pharmacokinetic and pharmacodynamic profiles, making these compounds valuable scaffolds in drug discovery.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme functions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit enzymes like PDK1 and LDHA, which are involved in cancer cell metabolism . The compound’s structure allows it to bind to these enzymes’ active sites, disrupting their normal function and leading to reduced cancer cell proliferation.
Comparison with Similar Compounds
Key Observations:
- Ring Saturation : All compounds share a partially saturated benzo[b]thiophene core, enhancing conformational stability for biological interactions .
- Synthetic Flexibility : Substituents are introduced via reactions like Schiff base formation (), benzoylation (), or alkylation (), enabling diverse pharmacological profiles.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Biological Activity
Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of Benzo[b]thiophene Derivatives
The synthesis of benzo[b]thiophene derivatives often involves multi-step reactions starting from simpler precursors. For example, a study detailed the synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and its derivatives through various coupling reactions and cyclization processes. These reactions typically yield compounds with significant biological activities, including antidepressant and sedative effects .
Biological Activities
1. Antidepressant and Sedative Effects
Research has demonstrated that certain derivatives of benzo[b]thiophene exhibit mild antidepressant and sedative activities. In a study evaluating several synthesized compounds, it was found that derivatives such as 4,5,6,7-tetrahydrobenzo[b]thiophene-2-(α-azo-β-amino-β-3,5-diaminopyrazol-4-yl)-3-carbonitrile showed varying degrees of sedative activity. Specifically, compound 7a exhibited the strongest sedative effect among the tested derivatives .
2. Anticancer Potential
Benzo[b]thiophene derivatives have also been investigated for their anticancer properties. A notable study highlighted the activity of certain compounds against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds demonstrated significant inhibitory effects on cell proliferation with IC50 values in the low micromolar range. For instance, one derivative exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells while showing much lower toxicity towards non-cancerous cells .
The mechanism by which benzo[b]thiophene derivatives exert their biological effects is still under investigation. However, preliminary findings suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival. For example, some studies indicate that certain derivatives may act as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Structure-Activity Relationship (SAR)
The biological activity of benzo[b]thiophene derivatives can be significantly influenced by their structural features. The presence of functional groups such as cyano or amino groups can enhance their pharmacological properties. A detailed SAR analysis has shown that modifications to the thiophene ring and substituents on the carbonitrile group can lead to improved potency and selectivity against specific biological targets .
Case Studies
Case Study 1: Antidepressant Activity
A series of benzo[b]thiophene derivatives were evaluated for their antidepressant potential using animal models. The results indicated that certain compounds significantly reduced depressive-like behavior in rodents compared to controls.
Case Study 2: Anticancer Efficacy
In vitro studies involving MDA-MB-231 cells revealed that treatment with benzo[b]thiophene derivatives led to apoptosis and reduced cell viability. The compounds were further tested in vivo using xenograft models to assess their efficacy in inhibiting tumor growth.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
